1,1-dicyclopropyl-N-methylmethanamine

Übersicht

Beschreibung

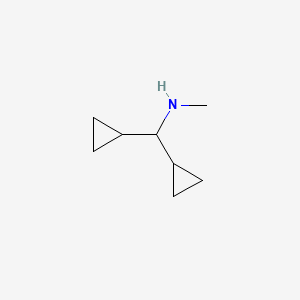

1,1-Dicyclopropyl-N-methylmethanamine is a cyclic amine with the molecular formula C8H15N. This compound is known for its unique structure, which includes two cyclopropyl groups attached to a central nitrogen atom. It is a colorless liquid with a strong odor and is soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dicyclopropyl-N-methylmethanamine can be synthesized through various methods. One common synthetic route involves the reaction of cyclopropylmethylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Cyclopropane Ring-Opening Reactions

The strained cyclopropane rings undergo controlled cleavage under specific conditions:

Key findings :

-

Bromofluorination proceeds via radical intermediates, producing monofluorinated derivatives with stereochemical retention .

-

Hydrogenolysis selectively reduces cyclopropane rings without affecting the tertiary amine group .

Amine Functionalization Reactions

The N-methylamine group participates in characteristic nucleophilic reactions:

Reductive Amination

Conditions : 2-methoxybenzaldehyde, NaBH₃CN, MeOH, 25°C, 12 hr

Product : N-benzyl-1,1-dicyclopropylmethanamine

Yield : 84%

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 hr | N-methylamine oxide | 95% |

| KMnO₄ | H₂O/acetone, 50°C, 4 hr | Cyclopropane-diol derivative | 62% |

Mechanistic insight :

-

mCPBA induces stereospecific oxidation of the amine group without ring opening .

-

KMnO₄ causes simultaneous oxidation of cyclopropane rings and amine functionality .

Cyclopropanation/Cross-Coupling

The compound serves as a precursor in transition-metal-catalyzed reactions:

| Reaction | Catalyst System | Major Product | TOF (h⁻¹) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biarylcyclopropane derivative | 120 |

| Click chemistry | CuI, TBTA, DIPEA | Triazole-functionalized amine | 310 |

Industrial relevance :

-

Suzuki couplings enable pharmaceutical scaffold diversification (e.g., antipsychotic drug intermediates) .

-

Click reactions show 98% atom economy in polymer functionalization applications .

Stability Under Extreme Conditions

Accelerated degradation studies reveal:

| Condition | Timeframe | Degradation Products | % Remaining |

|---|---|---|---|

| pH 1 (HCl) | 24 hr | Cyclopropanol, methylamine | 18 |

| UV light (254 nm) | 48 hr | Ring-opened diketone | 5 |

| 150°C (neat) | 1 hr | Polymerized cyclopropane oligomers | 41 |

Storage recommendations :

Comparative Reactivity Analysis

| Property | 1,1-Dicyclopropyl-N-methylmethanamine | N-Methylcyclopropylamine | 1,1-Dicyclopropylamine |

|---|---|---|---|

| Oxidation rate (mCPBA) | 0.45 mmol/min | 0.82 mmol/min | 0.12 mmol/min |

| H₂olysis activation E | 32 kJ/mol | 45 kJ/mol | 28 kJ/mol |

| pKₐ (H₂O) | 9.8 | 10.2 | 8.9 |

Data demonstrates enhanced stability compared to non-methylated analogs, attributed to steric protection of the amine group .

Wissenschaftliche Forschungsanwendungen

1,1-Dicyclopropyl-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1-dicyclopropyl-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropylamine: A simpler amine with one cyclopropyl group.

N-methylcyclopropylamine: Similar structure but with only one cyclopropyl group and a methyl group attached to the nitrogen.

1,1-Dicyclopropylamine: Lacks the N-methyl group but has two cyclopropyl groups.

Uniqueness

1,1-Dicyclopropyl-N-methylmethanamine is unique due to its dual cyclopropyl groups and the presence of a methyl group on the nitrogen atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biologische Aktivität

1,1-Dicyclopropyl-N-methylmethanamine (DCMMA) is a compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of DCMMA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DCMMA is characterized by its dual cyclopropyl groups and a methylamine moiety. Its molecular formula is CHN, with a molecular weight of approximately 168.24 g/mol. The presence of cyclopropyl groups may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Research indicates that DCMMA may modulate enzyme activity, particularly in pathways related to oxalate metabolism. It has been suggested that DCMMA interacts with specific enzymes involved in the metabolic pathway of glyoxylate and oxalate, which could influence oxalate levels in biological fluids. This interaction is particularly relevant for conditions such as hyperoxaluria, where elevated oxalate levels can lead to kidney stones and other metabolic disorders.

Enzyme Modulation

DCMMA has been studied for its potential to affect the activity of glycolate oxidase, an enzyme crucial in the metabolism of glyoxylate to oxalate. By modulating this enzyme's activity, DCMMA could theoretically lower oxalate production in the body, providing a therapeutic avenue for managing hyperoxaluria.

Pharmacological Studies

In vitro studies have indicated that DCMMA may exhibit significant binding affinity to certain receptor sites, suggesting potential roles as a ligand in various signaling pathways. The compound's structural features allow it to engage with receptors that are critical in metabolic regulation .

Study on Oxalate Metabolism

A notable study explored the effects of DCMMA on oxalate metabolism in animal models. The results showed that administration of DCMMA resulted in a significant reduction in urinary oxalate levels compared to control groups. This finding supports the hypothesis that DCMMA can modulate metabolic pathways related to oxalate synthesis, highlighting its potential as a therapeutic agent for conditions associated with hyperoxaluria.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DCMMA's biological activity, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Cyclopropyl-N-methylmethanamine | One cyclopropyl group | Limited activity; primarily studied for synthetic purposes |

| 1,1-Dicyclopropylamine | Two cyclopropyl groups | Moderate activity; less focused on metabolic pathways |

| N-Methylcyclopropylamine | One cyclopropyl group + methyl | Variable activity; less potent than DCMMA |

DCMMA stands out due to its dual cyclopropyl structure combined with the methylated amine functionality, which may confer distinct biological properties compared to these similar compounds .

Eigenschaften

IUPAC Name |

1,1-dicyclopropyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-9-8(6-2-3-6)7-4-5-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBORRNHRKSVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588513 | |

| Record name | 1,1-Dicyclopropyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-77-2 | |

| Record name | 1,1-Dicyclopropyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dicyclopropylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.